Norfenefrine

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La norfenefrina puede sintetizarse a partir del cardanol derivado del líquido de la cáscara de la nuez de la anacardo. El intermedio clave para la síntesis es el 3-vinilfenol, que se obtiene mediante ethenólisis de cardanol a 3-non-8-enilfenol seguido de ethenólisis isomerizante . La hidroxiaminación de 3-vinilfenol con un catalizador de porfirina de hierro proporciona norfenefrina en un rendimiento superior al 70% .

Métodos de producción industrial: La producción industrial de norfenefrina implica el uso de m-hidroxibenzaldehído como materia prima . El proceso incluye varios pasos de reacciones químicas y purificación para obtener el producto final.

Análisis De Reacciones Químicas

Tipos de reacciones: La norfenefrina experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución .

Reactivos y condiciones comunes:

Oxidación: La norfenefrina puede oxidarse utilizando reactivos como permanganato de potasio o peróxido de hidrógeno en condiciones ácidas o básicas.

Reducción: La reducción de norfenefrina se puede lograr utilizando reactivos como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución implican el uso de agentes halogenantes o nucleófilos en condiciones específicas.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de norfenefrina, como fenilefrina y etilefrina .

Aplicaciones Científicas De Investigación

Cardiovascular Applications

Norfenefrine is utilized in managing acute hypotensive states, such as those occurring during surgical procedures like pheochromocytomectomy and sympathectomy. Its ability to elevate blood pressure makes it a valuable agent in critical care settings, particularly for patients experiencing severe hypotension due to conditions such as septicemia or spinal anesthesia .

Table 1: Clinical Uses of this compound in Cardiovascular Medicine

| Condition | Application | Mechanism of Action |

|---|---|---|

| Acute Hypotension | Treatment during surgeries (e.g., pheochromocytomectomy) | Alpha-1 adrenergic receptor agonism |

| Septic Shock | Blood pressure support | Vasoconstriction |

| Spinal Anesthesia | Counteracting hypotension | Increased systemic vascular resistance |

Urological Applications

This compound has been studied for its effectiveness in treating female urinary stress incontinence. A double-blind, placebo-controlled study indicated that this compound significantly improved both subjective and objective measures of incontinence among women with severe symptoms. Specifically, 52% of participants reported improvement, and 30% achieved continence after treatment .

Table 2: Effectiveness of this compound in Treating Urinary Incontinence

| Study | Participants | Dosage | Improvement Rate | Continence Rate |

|---|---|---|---|---|

| Double-blind placebo-controlled | 44 women | 15-30 mg t.i.d. | 52% subjective improvement | 30% objective continence |

| Urodynamic study | 33 women | Not specified | Statistically significant improvement over placebo | Not specified |

Research Applications

This compound is also employed in pharmacological research to explore its effects on lipolysis and metabolic processes. Studies have shown that this compound can modulate sympathetic nervous system activity, impacting insulin-induced lipolysis inhibition in obese individuals with type 2 diabetes . This research provides insights into the interactions between adrenergic signaling and metabolic regulation.

Table 3: Research Findings on this compound's Effects

Mecanismo De Acción

La norfenefrina ejerce sus efectos actuando sobre los receptores alfa-adrenérgicos, lo que lleva a vasoconstricción y aumento de la presión arterial . También actúa como un neurotransmisor menor en el cerebro, influyendo en varios procesos fisiológicos .

Compuestos similares:

Fenilefrina: Un isómero estructural de norfenefrina, utilizado como descongestionante y vasoconstrictor.

Metaraminol: Otro fármaco simpaticomimético con actividad adrenérgica similar.

Ciclafrina: Un compuesto con propiedades farmacológicas similares.

Unicidad de la norfenefrina: La norfenefrina es única debido a su acción específica sobre los receptores alfa-adrenérgicos y su papel como neurotransmisor menor en el cerebro . Su ocurrencia natural como una traza amina endógena también lo diferencia de otros compuestos similares .

Comparación Con Compuestos Similares

Phenylephrine: A structural isomer of norfenefrine, used as a decongestant and vasopressor.

Metaraminol: Another sympathomimetic drug with similar adrenergic activity.

Ciclafrine: A compound with similar pharmacological properties.

Uniqueness of this compound: this compound is unique due to its specific action on alpha-adrenergic receptors and its role as a minor neurotransmitter in the brain . Its natural occurrence as an endogenous trace amine also sets it apart from other similar compounds .

Actividad Biológica

Norfenefrine, an α-adrenergic agonist, is primarily recognized for its role in increasing blood pressure and its potential therapeutic applications in conditions such as stress incontinence. This article delves into its biological activity, including pharmacodynamics, clinical studies, and case reports.

- Molecular Formula : CHClNO

- Molecular Weight : 189.64 g/mol

- CAS Number : 4779-94-6

This compound acts primarily as an α-adrenergic agonist, stimulating α₁-adrenergic receptors which leads to vasoconstriction and increased peripheral resistance. This mechanism is crucial for its effects on blood pressure regulation.

Pharmacological Effects

-

Hemodynamic Effects :

- This compound has been shown to effectively raise blood pressure in both resting and exercising states, particularly in the pulmonary arterial system compared to the systemic arterial system .

- In a study involving healthy volunteers, intravenous administration of this compound at doses of 1.5-4.5 μg/kg/min resulted in significant increases in blood pressure, suggesting its utility in treating orthostatic dysregulation due to reduced venous tone .

-

Clinical Applications :

- Stress Incontinence : A double-blind placebo-controlled trial assessed the efficacy of this compound in treating genuine stress incontinence among 44 female patients. The results indicated that 52% of participants experienced subjective improvement, with 26% achieving complete continence . Notably, the maximum urethral closure pressure increased by 10%, although these results were not statistically different from placebo outcomes .

Case Study 1: Hemodynamic Response

In a controlled study, this compound was administered to patients with orthostatic hypotension. The findings demonstrated that this compound significantly improved standing systolic blood pressure and alleviated symptoms such as dizziness and syncope .

Case Study 2: Treatment of Female Stress Incontinence

In another clinical trial focusing on female stress incontinence, this compound was administered at doses of 15–30 mg three times daily over six weeks. While subjective improvements were noted, objective assessments showed a modest increase in urethral closure pressure compared to placebo .

Efficacy and Safety Profile

This compound is generally well-tolerated with a low incidence of adverse effects. Most reported side effects are mild and include tachycardia when combined with other stimulants like cocaine . Its safety profile makes it a candidate for further exploration in various clinical settings.

Comparative Efficacy Table

Propiedades

IUPAC Name |

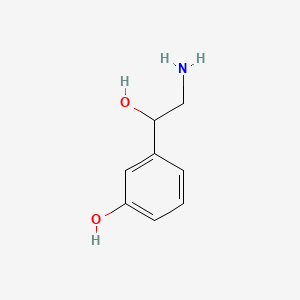

3-(2-amino-1-hydroxyethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,10-11H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCXRAABFLIVAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4779-94-6 (hydrochloride) | |

| Record name | R,S-Norphenylephrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3048314 | |

| Record name | Norfenefrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536-21-0, 15308-34-6 | |

| Record name | (±)-Norphenylephrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | R,S-Norphenylephrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norfenefrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13378 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Norfenefrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norfenefrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-aminomethyl-3-hydroxybenzyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORFENEFRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2P3M6SRN5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.